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Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed technical overview of the silux unit, a

proposed standard for measuring irradiance in low-light imaging applications, particularly those

employing modern silicon-based sensors. It addresses the limitations of the traditional lux unit

and outlines the methodology for calibrating imaging systems to the silux standard.

Introduction: The Need for a New Low-Light Imaging
Standard
In the realm of low-light imaging, particularly in fields such as biomedical research and drug

development where high-sensitivity detectors are paramount, the accurate characterization of

ambient lighting conditions is critical for reproducible and comparable results. For decades, the

lux (lx) has been the standard unit of illuminance. However, the lux is based on the photopic

response of the human eye, which is most sensitive to green light (around 555 nm) and has

limited sensitivity in the near-infrared (NIR) spectrum.

Modern low-light imaging systems predominantly use silicon-based CMOS (Complementary

Metal-Oxide-Semiconductor) sensors. A key feature of these sensors, especially those

designed for high sensitivity, is their significant response in the NIR region (700 nm to 1100

nm). This creates a fundamental mismatch between what a lux meter measures and what the

CMOS sensor "sees."[1] Consequently, using the lux to characterize a light source for a
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CMOS-based imaging system can lead to significant errors in predicting the sensor's signal-to-

noise ratio and overall performance.

To address this discrepancy, the silux (six) unit was proposed as a new standard of irradiance

tailored to the spectral sensitivity of modern, NIR-enhanced silicon CMOS sensors.[1] The

name "silux" is a portmanteau of silicon and lux. This new unit is designed to provide a more

accurate and unambiguous way to measure lighting conditions for these sensors, enabling

better comparison of camera performance and more precise prediction of photoelectron

generation.[1]

The Silux Unit: Definition and Rationale
The silux is a unit of spectrally weighted irradiance. Its definition is based on the Silux(λ)

spectral efficacy curve, which is a weighted average of the spectral responsivity of

contemporary NIR-enhanced CMOS imaging sensors.[1] This curve is designed to be a

standardized representation of the spectral sensitivity of this class of detectors, much like the

V(λ) curve represents the sensitivity of the human eye for the lux. The Silux(λ) function spans a

wavelength range of 350 nm to 1100 nm.[1]

The core advantage of the silux is that it directly relates to the number of photoelectrons

generated per pixel in a CMOS sensor, which is the fundamental determinant of signal strength

in a digital imaging system. By using a "silux meter"—an optometer calibrated to the Silux(λ)

curve—researchers can obtain a measurement that is directly proportional to the signal that will

be generated by their camera.[1]
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Fig. 1: Conceptual relationship between light source, measurement units, and CMOS sensor
response.

Quantitative Data and Comparison
The fundamental difference between the lux and the silux lies in their underlying spectral

weighting functions. The following table summarizes the key characteristics of these two units.
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Feature Lux Silux

Basis
Human eye photopic response

(V(λ))

NIR-enhanced silicon CMOS

sensor response (Silux(λ))

Peak Wavelength ~555 nm
Broader, with significant

weighting into the NIR

Spectral Range ~380 nm to 780 nm 350 nm to 1100 nm[1]

Applicability Human vision, displays
Low-light imaging with silicon

CMOS/CCD sensors

Prediction Accuracy

Poor for photoelectron

generation in NIR-sensitive

sensors

High for photoelectron

generation in NIR-sensitive

sensors[1]

A direct comparison of measurements under different light sources highlights the disparity. For

a light source with significant NIR content, the measured lux value may be low, suggesting poor

lighting conditions for imaging. However, a silux meter would register a higher value,

accurately reflecting the substantial photon flux that the CMOS sensor can detect.

Experimental Protocols
The implementation of the silux standard relies on the calibration of measurement devices

(silux meters) and imaging cameras.

A silux meter is essentially a photodiode with a filter designed to shape its spectral response to

match the Silux(λ) curve.[1]

Objective: To calibrate a silicon photodiode-based radiometer to accurately measure irradiance

in silux.

Materials:

High-sensitivity silicon photodiode with a known spectral responsivity.

A calibrated light source (e.g., a tungsten-halogen lamp with known spectral irradiance).
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A monochromator to select specific wavelengths of light.

A set of optical filters designed to create a composite filter that matches the Silux(λ) curve.

A calibrated spectroradiometer for reference measurements.

Methodology:

Characterize the Photodiode: Measure the native spectral responsivity of the silicon

photodiode across the 350 nm to 1100 nm range.

Design the Silux Filter: Based on the photodiode's responsivity, design a combination of

optical filters that, when placed in front of the photodiode, will result in a combined spectral

response that closely matches the target Silux(λ) curve.

Assemble the Silux Meter: Mount the designed filter stack in front of the silicon photodiode.

Calibration Procedure: a. Position the calibrated light source to illuminate the input of the

monochromator. b. At discrete wavelength intervals (e.g., every 10 nm) from 350 nm to 1100

nm, measure the spectral irradiance from the monochromator using the reference

spectroradiometer. c. At each wavelength, replace the spectroradiometer with the assembled

silux meter and record the output signal (photocurrent). d. Calculate the calibration factor at

each wavelength by comparing the silux meter's output to the known spectral irradiance. e.

Integrate the response over the entire spectral range to establish the overall calibration

factor that converts the measured photocurrent into silux.
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Fig. 2: Experimental workflow for the calibration of a silux meter.
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A standard CMOS camera can be calibrated to function as an "imaging siluxmeter," where

each pixel's output (in Digital Numbers, DN) can be converted to silux.[1]

Objective: To perform a per-pixel calibration of a CMOS camera to convert pixel intensity

values into silux units.

Materials:

A low-light CMOS camera.

A uniform, calibrated light source with adjustable intensity.

A calibrated silux meter for reference measurements.

Dark room or light-tight enclosure.

Image acquisition and analysis software.

Methodology:

Dark Current Characterization: a. Completely block any light from reaching the camera

sensor. b. Acquire a series of dark frames at the same exposure time and temperature that

will be used for imaging. c. Calculate the average dark current per pixel. This value will be

subtracted from subsequent light frames.

Photon Transfer Curve (PTC) Measurement: a. Illuminate the sensor with the uniform light

source at a series of increasing intensity levels. b. At each intensity level, acquire a pair of

flat-field images. c. For each pixel, plot the variance of its signal against its mean signal

(after dark current subtraction). The slope of this plot gives the camera's gain (in

DN/electron).

Normalized Spectral Response (Quantum Efficiency): a. Using a monochromator, illuminate

the sensor with light at different wavelengths across its spectral range. b. Measure the

camera's response at each wavelength and normalize it to determine the relative quantum

efficiency curve of the sensor.
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Calibration Factor Calculation: a. Place the calibrated silux meter at the same plane as the

camera sensor to measure the incident irradiance in silux. b. Acquire images with the

camera at a known exposure time. c. For each pixel, after dark current subtraction, use the

camera gain to convert the signal from DN to photoelectrons. d. The per-pixel calibration

factor is then the ratio of the measured silux value to the calculated photoelectron rate

(photoelectrons/second). This factor allows direct conversion from the camera's output to

silux.[1]
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Fig. 3: Workflow for calibrating a CMOS camera to an imaging siluxmeter.
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Conclusion
The proposal of the silux unit represents a significant step towards standardizing the

characterization of low-light imaging systems that utilize modern silicon-based sensors. By

providing a measure of irradiance that is directly correlated with the spectral response of these

sensors, the silux enables more accurate prediction of camera performance, facilitates

meaningful comparisons between different imaging systems, and improves the reproducibility

of experiments conducted under low-light conditions. For researchers and professionals in

fields reliant on high-sensitivity imaging, adopting the silux standard has the potential to

significantly enhance the quality and reliability of their data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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